

Filgotinib-d4: A Technical Guide to the Certificate of Analysis for Researchers

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Compound of Interest

Compound Name: *Filgotinib-d4*

Cat. No.: *B15613052*

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This technical guide provides an in-depth overview of the critical data and methodologies associated with the Certificate of Analysis for **Filgotinib-d4**. It is intended for researchers, scientists, and drug development professionals who utilize **Filgotinib-d4** as an internal standard in preclinical and clinical research. This document outlines the key quality attributes, analytical procedures, and the biological context of Filgotinib's mechanism of action.

Quantitative Data Summary

The Certificate of Analysis for **Filgotinib-d4** quantifies its identity, purity, and physical properties. The following tables summarize the typical specifications for this deuterated internal standard.

Table 1: Identification and Chemical Properties

Parameter	Specification
Product Name	Filgotinib-d4
CAS Number	2041095-50-3
Molecular Formula	C ₂₁ H ₁₉ D ₄ N ₅ O ₃ S
Molecular Weight	429.5 g/mol
Synonyms	GLPG0634-d4

Table 2: Quality Control Specifications

Test	Specification
Appearance	Solid
Purity (Deuterated Forms)	≥99% (d ₁ -d ₄)[1]
Solubility	Soluble in Acetonitrile:Methanol (1:1) and DMSO

Experimental Protocols

Filgotinib-d4 is primarily used as an internal standard for the quantification of Filgotinib in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology for a validated LC-MS/MS assay.

Quantification of Filgotinib in Rat Plasma using LC-MS/MS

This method describes the determination of Filgotinib concentrations in rat plasma, for which **Filgotinib-d4** serves as an ideal internal standard due to its similar chemical properties and distinct mass.

2.1.1. Sample Preparation

- Extraction: Filgotinib and the internal standard (**Filgotinib-d4**) are extracted from rat plasma using ethyl acetate as the extraction solvent.[2]
- Evaporation: The organic layer is separated and evaporated to dryness.
- Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

- LC System: A validated liquid chromatography system.

- Column: Gemini C18 column.[2]
- Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (20:80, v/v).[2]
- Flow Rate: 0.9 mL/min.[2]
- Elution Time: Filgotinib elutes at approximately 1.31 minutes.[2]

2.1.3. Mass Spectrometric Conditions

- Mass Spectrometer: A tandem mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Monitored Transitions:
 - Filgotinib: m/z 426.3 \rightarrow 291.3[2]
 - **Filgotinib-d4** (as internal standard): A specific mass transition for the deuterated form would be monitored.

2.1.4. Method Validation

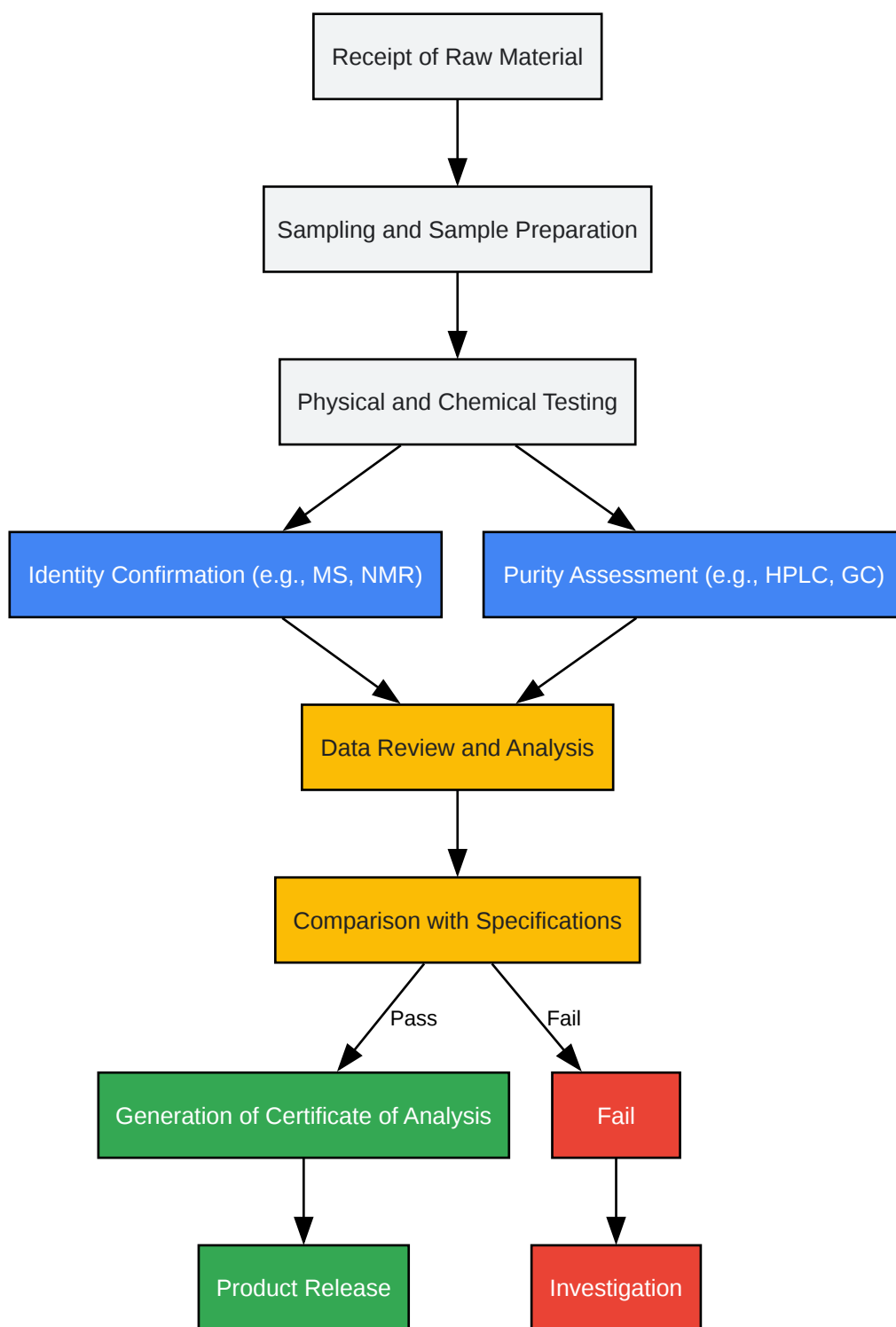
The method is validated for linearity, accuracy, precision, and stability.

- Calibration Range: Typically 0.78-1924 ng/mL for Filgotinib.[2]
- Stability: Filgotinib has been shown to be stable for three freeze-thaw cycles, on the bench-top for up to 6 hours, in an autosampler for up to 21 hours, and at -80°C for one month.[2]

Visualized Workflows and Pathways

Quality Control Workflow for a Certificate of Analysis

The following diagram illustrates the general workflow for the quality control testing of a pharmaceutical standard, leading to the issuance of a Certificate of Analysis.

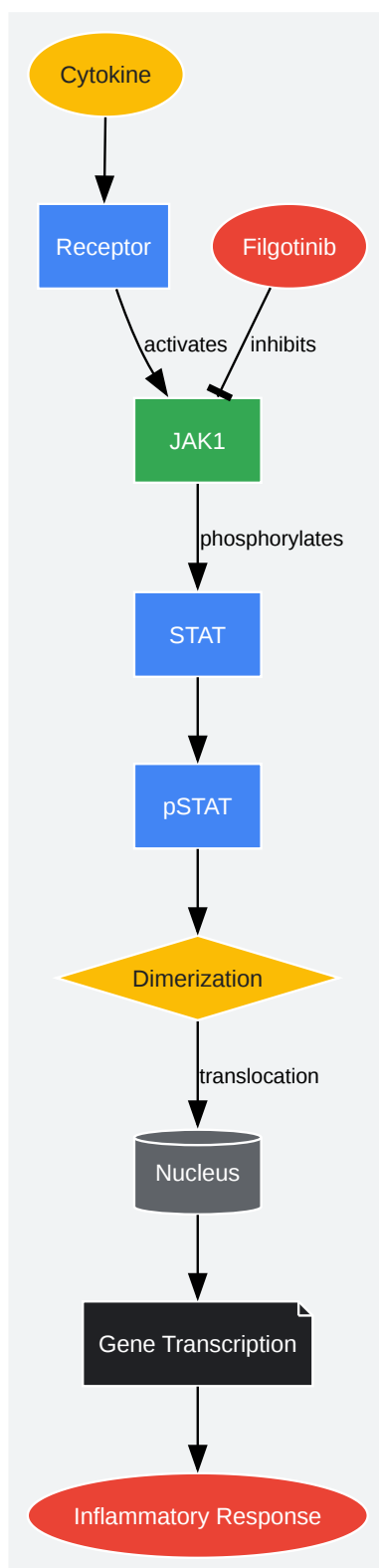


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Caption: Quality Control Workflow for Certificate of Analysis Generation.

Filgotinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1).^[3] The JAK-STAT signaling pathway is crucial in the immune response, and its inhibition by Filgotinib leads to a reduction in inflammation.



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Caption: Simplified JAK-STAT Signaling Pathway and Filgotinib's Point of Inhibition.

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References

- 1. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 2. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
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